molecular formula C13H16N4O3 B121800 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol CAS No. 21253-58-7

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol

Cat. No. B121800
CAS RN: 21253-58-7
M. Wt: 276.29 g/mol
InChI Key: HPOCGNHBIFZCAN-UHFFFAOYSA-N
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Description

The compound "4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antifolate, antimicrobial, and antitumor properties . The specific compound is structurally related to several compounds that have been synthesized and studied for their potential as inhibitors of dihydrofolate reductases (DHFRs) and as antitumor agents .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, or reductive condensations of key intermediates with appropriate substituents . For instance, the synthesis of classical and nonclassical antifolate inhibitors involves the condensation of a key intermediate with substituted aniline or glutamate, followed by reduction . Similarly, the synthesis of herbicidal activity compounds involves acylation and substitution reactions starting from m-cresol . These methods highlight the versatility of pyrimidine chemistry in generating a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . For example, the crystal structure of a related compound, 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, was determined to belong to monoclinic symmetry with specific crystal parameters . Theoretical calculations, such as DFT, HF, and MP2 methods, can also be used to investigate the electronic structure and atomic net charges of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including oxidation, reduction, and cyclocondensation, to form new compounds with different substituents and properties . The reactivity of these compounds is influenced by the presence of functional groups, such as amino and methoxy groups, which can participate in hydrogen bonding and other intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and density, are crucial for their application as pharmaceuticals or herbicides . These properties can be tailored by modifying the substituents on the pyrimidine ring. For example, the introduction of methoxy or dimethoxy groups can affect the compound's solubility and its ability to penetrate biological membranes . The tautomeric forms of pyrimidine derivatives also play a role in their hydrogen-bonding interactions and, consequently, their biological activity .

Scientific Research Applications

1. Synthesis and Analysis

  • A study by Stuart et al. (1983) details a one-step synthesis of new trimethoprim derivatives, which involved the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in an acidic medium, producing 5-(4-hydroxybenzyl)pyrimidines. This research highlights the use of 2,6-dimethoxyphenol in the process, leading to various pyrimidine derivatives (Stuart, Paterson, Roth, & Aig, 1983).

2. Antitumor Activity

  • Grivsky et al. (1980) investigated the antitumor activity of a compound structurally similar to 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol. They synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating its effectiveness against the Walker 256 carcinosarcoma in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

3. Antibacterial Properties

  • Research by Roth, Strelitz, and Rauckman (1980) developed a new route to 5-(p-hydroxybenzyl)pyrimidines, utilizing 2,4-diaminopyrimidine and 2,6-dimethoxyphenol. This method was used to prepare trimethoprim, a broad-spectrum antibacterial agent, indicating potential antibacterial applications of similar compounds (Roth, Strelitz, & Rauckman, 1980).

4. Photoreactivity Studies

  • A study by Oppenländer, Pfoertner, and Schönholzer (1988) examined the photooxygenation of 5-aryl-2,4-diaminopyrimidines, a class to which 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol belongs. They investigated the formation of triazinyl ketones and dihydropyrimidinones under various conditions, shedding light on the photoreactive properties of these compounds (Oppenländer, Pfoertner, & Schönholzer, 1988).

5. Novel Synthesis Methods

  • Lai-cai Li (2013) reported a novel synthesis method for a compound similar to 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol. This study provides insights into alternative synthesis routes and theoretical calculations for such compounds, which are essential for their development and application in various scientific fields (Li Lai-cai, 2013).

properties

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOCGNHBIFZCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877223
Record name 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol

CAS RN

21253-58-7
Record name 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21253-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Demethyltrimethoprim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DEMETHYLTRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JM Etersque, IK Lee, N Sharma, K Xu, A Ruff… - Nature …, 2023 - nature.com
Temporal control of protein levels in cells and living animals can be used to improve our understanding of protein function. In addition, control of engineered proteins could be used in …
Number of citations: 7 www.nature.com
M Shimojo, M Ono, H Takuwa, K Mimura, Y Nagai… - BioRxiv, 2020 - biorxiv.org
Positron Emission Tomography (PET) allows biomolecular tracking, while PET monitoring of brain networks has been hampered by the lack of a suitable reporter. Here, we describe in …
Number of citations: 3 www.biorxiv.org
B Turniansky - 2023 - search.proquest.com
Thioesters are ubiquitous in many biochemical pathways throughout the cell, often being used as precursors for amide bond formation. Thioesters are more reactive and less stable …
Number of citations: 3 search.proquest.com
MA Sellmyer, I Lee, C Hou, BP Lieberman, C Zeng… - Molecular Therapy, 2017 - cell.com
There is a need for improved methods to image genetically engineered cells, including immune cells used for cell-based therapy. Given the genetic manipulation inherent to gene …
Number of citations: 24 www.cell.com
M Hoseinisoflaee - 2020 - search.proquest.com
Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) are used to microscopically visualize dynamic changes in protein interactions and activities …
Number of citations: 2 search.proquest.com
AM Metts - 2019 - ir.vanderbilt.edu
The cell is regulated by a vast network of dynamic protein interactions that facilitate various sub-cellular functions. To systematically monitor and characterize these transient and rapidly …
Number of citations: 2 ir.vanderbilt.edu
LM Overvoorde - 2019 - repository.cam.ac.uk
Microbial resistance to antibiotics is a serious global health threat, and the discovery of new, safe and effective antibiotics is required urgently. A new class of antibiotics, namely …
Number of citations: 5 www.repository.cam.ac.uk
X Yan, Q Pan, H Xin, Y Chen, Y Ping - Science Advances, 2021 - science.org
Regulation of CRISPR-Cas9 functions in vivo is conducive to developing precise therapeutic genome editing. Here, we report a CRISPR-Cas9 prodrug nanosystem (termed …
Number of citations: 34 www.science.org
S Kleine - 2021 - d-nb.info
In der vorliegenden Arbeit wurde nun untersucht, ob dieses erfolgreiche Konzept auch auf bakterielle Systeme übertragen werden kann. Hierzu wurden erstmals bacPROTACs (für …
Number of citations: 0 d-nb.info

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